Cas no 35762-89-1 (2-Azido-5-methylpyrimidine)

2-Azido-5-methylpyrimidine is a versatile heterocyclic compound featuring an azido functional group attached to a pyrimidine ring. Its reactive azide moiety makes it a valuable intermediate in click chemistry applications, particularly in Huisgen cycloaddition reactions for the synthesis of triazole derivatives. The methyl substituent at the 5-position enhances stability while maintaining reactivity. This compound is commonly employed in pharmaceutical research, material science, and bioconjugation, where its selective reactivity enables efficient modification of complex molecules. Its well-defined structure and compatibility with various reaction conditions make it a reliable choice for constructing functionalized pyrimidine-based scaffolds in synthetic chemistry.
2-Azido-5-methylpyrimidine structure
2-Azido-5-methylpyrimidine structure
商品名:2-Azido-5-methylpyrimidine
CAS番号:35762-89-1
MF:C5H5N5
メガワット:135.126699209213
MDL:MFCD23938359
CID:5248920

2-Azido-5-methylpyrimidine 化学的及び物理的性質

名前と識別子

    • 2-azido-5-methylpyrimidine
    • 2-Azido-5-methylpyrimidine
    • MDL: MFCD23938359
    • インチ: 1S/C5H5N5/c1-4-2-7-5(8-3-4)9-10-6/h2-3H,1H3
    • InChIKey: OHLRZVGNUPNUDY-UHFFFAOYSA-N
    • ほほえんだ: N1C(N=[N+]=[N-])=NC=C(C=1)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 142
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 40.1

2-Azido-5-methylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-279710-10.0g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
10.0g
$2166.0 2023-03-01
Enamine
EN300-279710-10g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
10g
$2166.0 2023-09-09
Enamine
EN300-279710-2.5g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
2.5g
$1360.0 2023-09-09
Enamine
EN300-279710-1g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
1g
$657.0 2023-09-09
Enamine
EN300-279710-5g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
5g
$1723.0 2023-09-09
Enamine
EN300-279710-1.0g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
1.0g
$657.0 2023-03-01
Enamine
EN300-279710-5.0g
2-AZIDO-5-METHYLPYRIMIDINE
35762-89-1
5.0g
$1723.0 2023-03-01

2-Azido-5-methylpyrimidine 関連文献

2-Azido-5-methylpyrimidineに関する追加情報

Introduction to 2-Azido-5-methylpyrimidine (CAS No. 35762-89-1)

2-Azido-5-methylpyrimidine, with the chemical formula C₅H₅N₅, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 35762-89-1, is a derivative of pyrimidine and features an azido functional group at the 2-position, alongside a methyl substituent at the 5-position. The unique structural properties of 2-Azido-5-methylpyrimidine make it a versatile intermediate in synthetic chemistry, particularly in the development of nucleoside analogs and other biologically active molecules.

The significance of 2-Azido-5-methylpyrimidine lies in its utility as a building block for more complex structures. The presence of the azido group (-N₃) allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, including the development of antiviral, anticancer, and antimicrobial agents. The methyl group at the 5-position enhances the stability of the molecule while also influencing its electronic properties, making it an attractive candidate for further chemical manipulation.

In recent years, there has been a surge in research focused on pyrimidine derivatives due to their broad spectrum of biological activities. 2-Azido-5-methylpyrimidine has been particularly studied for its role in constructing nucleoside analogs, which are known for their ability to mimic natural nucleosides and interfere with viral replication processes. For instance, researchers have utilized this compound to develop inhibitors of viral polymerases, which are critical enzymes in the life cycle of many pathogens. The azido group serves as a handle for introducing modifications at specific positions within the pyrimidine ring, allowing for precise tuning of biological activity.

One of the most compelling aspects of 2-Azido-5-methylpyrimidine is its application in the synthesis of modified nucleosides that exhibit enhanced pharmacokinetic properties. These modifications can improve solubility, stability, and bioavailability, which are crucial factors for drug development. Recent studies have demonstrated that derivatives of 2-Azido-5-methylpyrimidine can be incorporated into RNA and DNA analogs, leading to novel therapeutic agents with potential applications in gene therapy and antisense therapy. The ability to functionalize this compound at multiple sites has opened up new avenues for designing molecules with tailored biological responses.

The chemical reactivity of 2-Azido-5-methylpyrimidine also makes it a valuable tool in synthetic organic chemistry. The azido group can undergo various transformations, including reduction to an amino group or displacement by other nucleophiles, allowing for the construction of complex heterocyclic frameworks. This flexibility has been exploited in the synthesis of biologically relevant molecules such as kinase inhibitors and protease inhibitors. These inhibitors are essential in treating a variety of diseases, including cancer and inflammatory disorders. The strategic placement of the azido group facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds.

Advances in computational chemistry have further enhanced the utility of 2-Azido-5-methylpyrimidine as a starting material. Molecular modeling studies have provided insights into how structural modifications influence biological activity, enabling researchers to design more effective drug candidates. These computational approaches have been particularly useful in predicting binding affinities and optimizing lead compounds for clinical trials. By integrating experimental data with theoretical calculations, scientists can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error methods.

The agrochemical industry has also recognized the potential of 2-Azido-5-methylpyrimidine as a precursor for developing novel pesticides and herbicides. Pyrimidine-based compounds have shown promise in protecting crops from pests and diseases while minimizing environmental impact. Researchers have synthesized derivatives of this compound that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. Such developments are crucial in addressing food security challenges and sustainable agriculture practices.

In conclusion, 2-Azido-5-methylpyrimidine (CAS No. 35762-89-1) is a multifaceted compound with significant applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative therapeutics and crop protection agents. As our understanding of molecular interactions continues to evolve, the importance of compounds like 2-Azido-5-methylpyrimidine will only grow, driving further advancements in science and technology.

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